1-Chloro-4-isocyanobenzene

Description

The exact mass of the compound 1-Chloro-4-isocyanobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-4-isocyanobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-isocyanobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

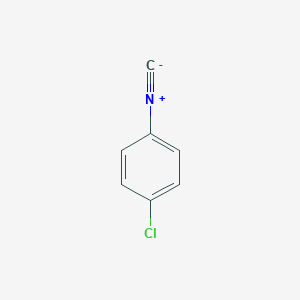

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-9-7-4-2-6(8)3-5-7/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPCIPBFKQOIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172206 | |

| Record name | Benzene, 1-chloro-4-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-81-0 | |

| Record name | 1-Chloro-4-isocyanobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-isocyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorophenyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-chlorophenyl isocyanide

CAS Registry Number: 1885-81-0

Synonyms: 1-chloro-4-isocyanobenzene; p-Chlorophenyl isonitrile

Molecular Formula:

Part 1: Molecular Architecture & Electronic Profile[3]

The Isocyanide Distinction

CRITICAL NOTE: This compound is frequently confused with 4-chlorophenyl isocyanate (CAS 104-12-1).[3] The distinction is fundamental to chemical behavior:

-

Isocyanide (

): The carbon atom possesses a lone pair and formally divalent character, acting as a strong -

Isocyanate (

): An electrophilic species susceptible to nucleophilic attack.[3][4]

4-Chlorophenyl isocyanide is defined by the unique electronic structure of the isocyanide group attached to a para-substituted aryl ring.[3] The chlorine atom at the para position exerts an inductive electron-withdrawing effect (-I), which subtly modulates the nucleophilicity of the terminal carbon, making it a distinct building block for multicomponent reactions (MCRs) compared to its unsubstituted phenyl analog.

Resonance & Reactivity

The terminal carbon of the isocyanide moiety is formally divalent, allowing it to react with both electrophiles and nucleophiles (alpha-addition).[3]

This "divalent carbon" character is the driving force behind its utility in Ugi and Passerini reactions, where the carbon atom inserts into other bonds.

Part 2: Physicochemical Properties[4]

The following data represents the specific profile for 4-chlorophenyl isocyanide (CAS 1885-81-0).

| Property | Value / Description | Experimental Context |

| Physical State | Crystalline Solid | At STP (Standard Temperature & Pressure) |

| Appearance | White to off-white needles | Recrystallized from ethanol/water |

| Melting Point | 71 – 75 °C | Distinct from isocyanate (MP 26-29°C) |

| Boiling Point | ~230 °C (Predicted) | Decomposes at high temperatures |

| Odor | Pungent, foul, "horrid" | Characteristic of volatile isocyanides |

| IR Spectrum ( | 2128 cm⁻¹ (Strong) | Diagnostic peak; distinct from nitrile (~2220 cm⁻¹) |

| Aromatic protons; shift due to | ||

| Terminal isocyanide carbon ( | ||

| Solubility | Soluble | DCM, Chloroform, THF, Toluene |

| Stability | Moisture Sensitive | Slowly hydrolyzes to formamide in acidic moisture |

Part 3: Spectroscopic Identification

Reliable identification relies heavily on Infrared (IR) spectroscopy due to the unique stretching frequency of the isocyanide functionality.[3]

-

Infrared Spectroscopy: The functional group

exhibits a strong, sharp absorption band at approximately 2128 cm⁻¹ .[3] This is lower energy than the corresponding nitrile ( -

NMR Spectroscopy:

Part 4: Synthesis & Manufacturing Protocol

The industrial and laboratory standard for synthesizing 4-chlorophenyl isocyanide is the dehydration of

Reaction Scheme

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 4-chlorophenyl isocyanide.

Reagents:

- -(4-chlorophenyl)formamide (Precursor)[2][3]

-

Phosphoryl chloride (

) (Dehydrating agent)[3][6] -

Triethylamine (

) (Base)[3] -

Dichloromethane (DCM) (Solvent)[3]

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve

-(4-chlorophenyl)formamide (1.0 eq) in dry DCM (approx. 10 mL/g precursor). -

Base Addition: Add Triethylamine (3.0 eq) to the solution. Cool the mixture to 0 °C using an ice/salt bath.

-

Dehydration: Dropwise add

(1.1 eq) over 20 minutes. Caution: Exothermic reaction.[3] Maintain internal temperature below 5 °C.[3] -

Reaction: Stir at 0 °C for 1 hour. Monitor by TLC (Solvent: Hexane/EtOAc 4:1).[3] The starting material spot (

) should disappear, replaced by a faster-moving spot ( -

Quenching: Pour the reaction mixture into a saturated solution of

(aq) to quench excess -

Extraction: Separate the organic layer.[3] Wash the aqueous layer twice with DCM.[3]

-

Purification: Combine organic layers, wash with brine, and dry over anhydrous

. Filter and concentrate under reduced pressure.[3] -

Isolation: Purify the crude residue via flash column chromatography (Silica gel, 100% Hexane to 5% EtOAc/Hexane) or recrystallization from ethanol.

Synthesis Workflow Visualization

Figure 1: Step-by-step workflow for the dehydration synthesis of 4-chlorophenyl isocyanide.

Part 5: Reactivity in Drug Discovery (The Ugi Reaction)[3]

4-Chlorophenyl isocyanide is a "convertible" isocyanide often used in the Ugi 4-Component Reaction (U-4CR) .[3] This reaction assembles an amine, an aldehyde, a carboxylic acid, and the isocyanide into a bis-amide (dipeptide mimetic) in a single step.

Mechanism of Action

The reaction proceeds through the formation of an iminium ion, followed by the alpha-addition of the isocyanide carbon. The final step involves a Mumm rearrangement, which is irreversible and drives the reaction to completion.

Pathway Diagram

Figure 2: Mechanistic pathway of the Ugi 4-Component Reaction utilizing 4-chlorophenyl isocyanide.[3]

Part 6: Safety & Handling

The "Stench" Factor

Isocyanides are notorious for their vile odor, detectable at ppb levels.[3]

-

Containment: All weighing and reactions must be performed in a well-ventilated fume hood.

-

Glassware: Rinse all glassware with an acidic solution (e.g., dilute HCl in acetone) immediately after use.[3] Acid hydrolysis converts the isocyanide back to the odorless formamide/amine.[3]

Toxicity Profile

-

Acute Toxicity: Harmful by inhalation, ingestion, and skin contact.[3]

-

Mechanism: Like carbon monoxide, isocyanides can bind to metal centers in biological systems (e.g., heme proteins), though the acute risk is generally lower than cyanides.[3]

-

First Aid:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74670, 1-Chloro-4-isocyanobenzene.[3] Retrieved from [Link][3]

-

Organic Chemistry Portal (2011). Synthesis of Isocyanides from N-Substituted Formamides. Retrieved from [Link]

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.[3] Angewandte Chemie International Edition.[3][9] (Foundational text on Ugi mechanism).

Sources

- 1. 1885-81-0 CAS MSDS (1-CHLORO-4-ISOCYANOBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-chlorophenyl isothiocyanate | CAS#:2131-55-7 | Chemsrc [chemsrc.com]

- 3. 4-Chlorophenyl isocyanide | C7H4ClN | CID 74670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. d-nb.info [d-nb.info]

- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. Ugi Reaction [organic-chemistry.org]

Spectroscopic data of 1-Chloro-4-isocyanobenzene (NMR, IR, Mass Spec)

This guide serves as a technical reference for the spectroscopic characterization of 1-Chloro-4-isocyanobenzene (also known as p-chlorophenyl isocyanide). It is designed for analytical chemists and synthetic researchers requiring precise data for structure elucidation and purity verification.

Compound Profile & Core Properties

1-Chloro-4-isocyanobenzene is an aromatic isocyanide characterized by the linear isocyano functional group (

| Property | Data |

| IUPAC Name | 1-Chloro-4-isocyanobenzene |

| Common Name | p-Chlorophenyl isocyanide |

| CAS Registry | 1885-81-0 |

| Molecular Formula | |

| Molecular Weight | |

| Appearance | White to off-white solid |

| Melting Point |

Infrared Spectroscopy (IR)

The infrared spectrum provides the most immediate diagnostic evidence for the isocyanide functionality. Unlike nitriles (

Diagnostic Signals[3][4]

-

Isocyanide Stretch (

):-

Mechanism:[1] This band arises from the stretching vibration of the

bond. The frequency is sensitive to the electronic nature of the aryl ring; the electron-withdrawing chlorine atom at the para position slightly increases the frequency compared to phenyl isocyanide (

-

-

Aromatic C=C Stretch:

, -

C-H Out-of-Plane Bending:

(Characteristic of para-disubstituted benzene).

Experimental Protocol (KBr Pellet)

-

Preparation: Grind

of 1-Chloro-4-isocyanobenzene with -

Compression: Press the mixture into a transparent pellet using a hydraulic press (

pressure). -

Acquisition: Record the spectrum from

to

Nuclear Magnetic Resonance (NMR)

NMR analysis confirms the symmetry of the molecule and the presence of the isocyanide carbon.

NMR Spectroscopy

The molecule possesses a

-

Solvent:

(Chloroform- -

Frequency:

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 7.41 | Doublet (d) | 2H | Ar-H (ortho to Cl) | |

| 7.35 | Doublet (d) | 2H | Ar-H (meta to Cl) |

Note: Depending on concentration and resolution, the AA'BB' system may appear as a "roofed" pair of doublets. The chemical shift difference is small (

NMR Spectroscopy

The

-

Solvent:

-

Frequency:

| Shift ( | Assignment | Notes |

| 165.6 | Diagnostic . Broad or triplet ( | |

| 135.4 | Ar-C -Cl | Quaternary aromatic carbon. |

| 129.8 | Ar-C -H | Aromatic methine. |

| 127.7 | Ar-C -H | Aromatic methine. |

| (Not obs.) | Ar-C -NC | The quaternary carbon attached to Nitrogen is often broad/weak. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and reveals the chlorine isotope pattern.

Electron Ionization (EI) Data[6]

-

Molecular Ion (

):-

137 (Base peak or high intensity,

-

139 (

-

Intensity Ratio: The

peak height ratio is approximately

-

137 (Base peak or high intensity,

-

Fragmentation Pathway:

-

Loss of Isocyanide (

or -

Loss of Chlorine: Heterolytic cleavage of the

bond is less common as a primary step but can occur in secondary fragmentation.

-

Fragmentation Logic Diagram

The following diagram illustrates the primary fragmentation and spectroscopic logic.

Caption: Logical flow of spectroscopic identification and mass spectrometric fragmentation for 1-Chloro-4-isocyanobenzene.

Summary of Spectroscopic Constants

| Technique | Parameter | Value | Assignment |

| IR | |||

| Ar-H (ortho to Cl) | |||

| Ar-H (meta to Cl) | |||

| MS (EI) | Molecular Ion (Isotope ratio |

References

-

Zhang, B. et al. (2022).[2] Multicomponent reactions in diverse heterocycles synthesis and medicinal chemistry. University of Groningen. Link

-

NIST Mass Spectrometry Data Center . (2023). Benzene, 1-chloro-4-isocyanato- (Mass Spectrum).[3][2][4] NIST Chemistry WebBook, SRD 69. Link

-

Royal Society of Chemistry . (2022). Ball-Milling and Cheap Reagents Breathe Green Life into the One Hundred-Year-Old Hofmann reaction (Supplementary Info). Green Chemistry. Link

-

PubChem . (2024). 1-Chloro-4-isocyanobenzene Compound Summary. National Library of Medicine. Link

Sources

Technical Whitepaper: Analytical Characterization and Quality Control of 1-Chloro-4-isocyanobenzene

[1]

Executive Summary

1-Chloro-4-isocyanobenzene (CAS: 1885-81-0), also known as

This guide provides a validated framework for the impurity profiling, assay determination, and handling of 1-Chloro-4-isocyanobenzene, designed for researchers requiring high-fidelity data for drug development applications.

Part 1: Physicochemical Profile & Stability[1]

Core Identity Data

| Attribute | Specification |

| IUPAC Name | 1-Chloro-4-isocyanobenzene |

| CAS Registry | 1885-81-0 |

| Molecular Formula | |

| Molecular Weight | 137.57 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 71–75 °C |

| Odor | Characteristic pungent, foul odor (typical of isonitriles) |

| Solubility | Soluble in DCM, |

Stability & Degradation Mechanisms

The isocyano group (-NC) is thermodynamically less stable than its nitrile isomer (-CN).[1] Two primary degradation vectors must be controlled:

-

Hydrolysis: In the presence of aqueous acid or prolonged exposure to atmospheric moisture, the isocyanide hydrolyzes back to

-(4-chlorophenyl)formamide .[1] -

Thermal Rearrangement: At elevated temperatures (>200°C) or upon prolonged heating, aryl isocyanides can rearrange to the thermodynamically stable nitrile (4-chlorobenzonitrile).[1]

Part 2: Synthesis-Derived Impurity Profiling[1]

Understanding the synthesis is prerequisite to accurate impurity profiling.[1] The industrial standard involves the dehydration of formamides.

Synthesis Pathway and Impurity Origins

The most common route utilizes the dehydration of

Critical Impurities:

-

Precursor: Unreacted

-(4-chlorophenyl)formamide (Key Marker).[1] -

Byproducts: Amine degradation products (4-chloroaniline) if hydrolysis is severe.[1]

-

Isomer: 4-Chlorobenzonitrile (trace, usually from thermal stress).[1]

Visualizing the Pathway

The following diagram illustrates the synthesis flow and where critical quality attributes (CQAs) are compromised.

Caption: Synthesis pathway showing the reversible hydrolysis to formamide and irreversible thermal rearrangement to nitrile.

Part 3: Analytical Methodologies

To ensure "Drug Substance" quality (>98%), a multi-modal approach is required. Do not rely solely on GC-MS , as thermal rearrangement in the injector port can yield false positives for the nitrile impurity.

Primary Assay: Gas Chromatography (GC-FID)

Purpose: Quantitative purity and assay determination.[1] Caveat: Injector temperature must be optimized to prevent in-situ rearrangement.

Protocol:

-

Column: Non-polar capillary column (e.g., HP-5 or DB-5, 30m

0.32mm -

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Inlet: Split ratio 20:1. Temperature: 200 °C (Keep as low as possible to volatilize without degradation).

-

Detector: FID at 250 °C.

-

Oven Program:

-

Hold at 60 °C for 2 min.

-

Ramp 15 °C/min to 250 °C.

-

Hold 5 min.

-

-

Internal Standard: Dodecane or Naphthalene (approx. 1 mg/mL).[1]

-

Sample Prep: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

Structural Validation: Infrared Spectroscopy (FT-IR)

Purpose: Rapid identity confirmation and differentiation from nitrile isomer.[1]

-

Isocyanide (-NC) Stretch: A strong, distinct band at 2115–2130 cm

.[1] -

Nitrile (-CN) Comparison: If the sample has degraded to nitrile, this band shifts to ~2230 cm

(sharper, weaker).[1] -

Formamide Contamination: Look for Carbonyl (C=O) stretch at 1680–1700 cm

.[1]

Orthogonal Purity Check: H NMR

Purpose: Detection of non-volatile impurities and quantification of residual formamide (which may co-elute or decompose in GC).[1]

-

Solvent:

. -

Target Signal (Isocyanide): Aromatic protons only (approx.[1] 7.3–7.4 ppm).[1]

-

Impurity Marker (Formamide): The formyl proton (-CH O) appears as a distinct signal (often a mixture of cis/trans rotamers) downfield at 8.3–8.7 ppm .[1]

-

Integration: Normalize the aromatic region (4H). Any integral found in the 8.0+ ppm region indicates hydrolysis.[1]

Analytical Decision Matrix

The following workflow ensures a self-validating quality control process.

Caption: Analytical workflow prioritizing structural identity (IR) and impurity limits (NMR) before final assay (GC).

Part 4: Handling and Safety

Warning: Isocyanides are notorious for their vile odor, which can be detected at ppb levels.[1]

-

Odor Control: All glassware must be rinsed with an oxidant (e.g., dilute bleach or acidic ethanol) inside the fume hood before removal.[1] This converts the residual isocyanide to the odorless isocyanate or formamide.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture ingress will accelerate hydrolysis to the formamide.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74670, 1-Chloro-4-isocyanobenzene.[1] Retrieved from [Link][1]

-

Salami, S. A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride.[1][5] Molecules, 27(19), 6708.[1] Retrieved from [Link][1]

-

Giustiniano, M., et al. (2017). Isocyanide-based multicomponent reactions: from the synthesis of heterocycles to the preparation of peptidomimetics. Chemical Reviews.[1] (Contextual grounding on isocyanide stability and reactivity).

-

Organic Chemistry Portal. Synthesis of Isocyanides. Retrieved from [Link][1]

Sources

- 1. 4-Chlorophenyl isocyanide | C7H4ClN | CID 74670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1885-81-0 CAS MSDS (1-CHLORO-4-ISOCYANOBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1-chloro-4-isocyanobenzene 95% 1885-81-0 | Chempure [chempure.in]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. semanticscholar.org [semanticscholar.org]

The Odorous Architect: A Technical Guide to Aromatic Isocyanides

Executive Summary

For over a century, aromatic isocyanides (isonitriles) were relegated to the margins of organic chemistry, known primarily for their "overpowering" and "horrible" odors—a reputation that delayed their widespread adoption.[1] Today, they are recognized as indispensable

Part 1: The Odorous Dawn (Discovery & History)

The history of isocyanides is a testament to scientific persistence in the face of sensory assault. Their discovery predates the structural understanding of the functional group itself.

The Serendipity of Lieke (1859)

The first recorded synthesis occurred in Göttingen, where W. Lieke attempted to synthesize crotonic acid using allyl iodide and silver cyanide. Instead of the expected nitrile, he isolated a liquid with a "penetrating, extremely unpleasant odor." Lieke had inadvertently synthesized allyl isocyanide.[1] His notes described the compound's ability to induce nausea and headaches, a property that would become the hallmark of the class.

The Hofmann-Gautier Era (1867)

The true structural elucidation and systematic synthesis arrived independently via A.W. Hofmann and A. Gautier.[2]

-

The Carbylamine Reaction: Hofmann discovered that heating a primary amine with chloroform and alcoholic potash (KOH) yielded the isocyanide. This reaction, known as the Hofmann Carbylamine Synthesis , became the qualitative test for primary amines due to the unmistakable scent of the product.

-

The Isomerism Insight: Hofmann and Gautier correctly identified that these compounds were isomers of nitriles (

), proposing the structure

Part 2: The Structural Renaissance (Electronic Properties)

To understand the reactivity of aromatic isocyanides, one must understand the "schizophrenic" nature of the isocyano carbon.

The Carbenoid Character

Unlike nitriles, where the carbon is tetravalent and electrophilic, the isocyanide carbon is formally divalent. It possesses a lone pair and an empty p-orbital, giving it both nucleophilic and electrophilic character (carbenoid reactivity).

The resonance structures explain this duality:

-

Linearity: The

bond angle is close to 180°, consistent with -

-Addition: The defining reaction of isocyanides is

Part 3: Synthetic Evolution & Protocol

While the Hofmann synthesis is historically significant, it is hazardous (dichlorocarbene intermediate) and low-yielding for complex substrates. The modern standard for synthesizing aromatic isocyanides is the dehydration of

The Modern Standard: Formamide Dehydration

This method allows for the conversion of anilines to isocyanides in two steps: formylation (using formic acid/acetic anhydride) followed by dehydration.

Protocol: Dehydration of

-Phenylformamide using

Target Audience: Medicinal Chemists requiring high-purity isocyanides for MCR libraries.

Safety Warning:

Reagents:

- -Phenylformamide (1.0 equiv)

-

Phosphorus Oxychloride (

) (1.1 equiv) -

Triethylamine (

) (3.0 equiv) or Diisopropylamine (DIPA) -

Dichloromethane (DCM) (dry, solvent)[3]

Step-by-Step Methodology:

-

Preparation: Dissolve

-phenylformamide in dry DCM (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. -

Base Addition: Add

(3.0 equiv) to the solution. Cool the mixture to -5°C to 0°C using an ice/salt bath. Causality: Low temperature prevents polymerization of the reactive isocyanide and controls the exothermic nature of the next step. -

Dehydration: Dropwise add

(1.1 equiv) over 20–30 minutes. Maintain internal temperature below 5°C.-

Observation: The solution may turn yellow/orange. A white precipitate (amine hydrochloride salt) will form.

-

-

Reaction Monitoring: Stir at 0°C for 45–60 minutes. Monitor by TLC or IR.

-

Self-Validating Check: Look for the appearance of the characteristic strong isocyanide stretch at 2110–2140 cm⁻¹ in the IR spectrum.

-

-

Quenching: Pour the reaction mixture into a vigorously stirred solution of saturated

(aq) at 0°C. Stir for 15 minutes to hydrolyze excess -

Workup: Separate the organic layer. Wash with water (

) and brine ( -

Purification: Concentrate under reduced pressure. If necessary, purify via flash chromatography on basic alumina (silica gel can sometimes hydrolyze sensitive isocyanides).

Part 4: The Combinatorial Powerhouse (The Ugi Reaction)[4]

The transition of isocyanides from "curiosities" to "commodities" was driven by Ivar Ugi in 1959. The Ugi Four-Component Reaction (U-4CR) is the premier method for synthesizing peptidomimetics.

Mechanism of the Ugi Reaction

The reaction involves an amine, an aldehyde/ketone, a carboxylic acid, and an isocyanide.[5][6][7][8]

Figure 1: The Ugi-4CR Mechanism. The irreversible Mumm rearrangement is the thermodynamic driving force that pushes the equilibrium to the stable bis-amide product.

Part 5: Natural Occurrence & Medical Applications

Debunking the "Synthetic Only" Myth

For decades, isocyanides were believed to be purely synthetic. This changed with the isolation of Xanthocillin from Penicillium notatum in the 1950s.[9] Since then, marine sponges (e.g., Axinella) have yielded terpene isocyanides with potent antifouling and antimalarial properties, proving that nature mastered isocyanide chemistry long before Lieke.

Clinical Application: Tc-99m Sestamibi

While aromatic isocyanides are crucial for synthesis, the most commercially successful isocyanide is the aliphatic ligand found in Technetium (99mTc) Sestamibi (Cardiolite®).

-

Structure: A cationic complex where a central Tc(I) ion is coordinated by six isocyanide ligands (

).[10] -

Function: Used for myocardial perfusion imaging.[11] The lipophilic cationic nature allows it to passively diffuse into heart tissue, where it is retained by mitochondria.

-

Relevance to Aromatic Isocyanides: The coordination chemistry principles established with phenyl isocyanide (strong

-donor, weak

Comparative Data: Synthesis Methods

| Method | Reagents | Yield (Typical) | Pros | Cons |

| Hofmann Carbylamine | 40–60% | Cheap reagents | Hazardous carbenes, poor yield, extreme odor. | |

| Formamide Dehydration ( | 85–95% | High yield, scalable, standard. | Moisture sensitive, requires base. | |

| Burgess Reagent | >90% | Neutral conditions, very mild. | Expensive, atom inefficient. | |

| Triphosgene Method | 80–90% | Fast reaction. | Highly toxic (Phosgene source). |

References

-

Lieke, W. (1859).[12] "Über das Cyanallyl." Annalen der Chemie und Pharmacie, 112(3), 316–321. Link

-

Hofmann, A.W. (1867).[2] "Ueber eine neue Reihe von Homologen der Cyanwasserstoffsäure." Annalen der Chemie und Pharmacie, 144(1), 114–120. Link

-

Ugi, I., et al. (1959). "Versuche mit Isonitrilen." Angewandte Chemie, 71(11), 386. Link

-

Dömling, A., & Ugi, I. (2000).[2] "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 39(18), 3168–3210. Link

-

Patil, P., et al. (2020).[13] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." Green Chemistry, 22, 1-5. Link

-

Scheuer, P.J. (1992). "Isocyanides from marine sponges." Accounts of Chemical Research, 25(10), 433–439. Link

-

Herman, L.W., et al. (1991). "Chemistry of the hexakis(alkyl isocyanide) technetium(I) cations." Inorganic Chemistry, 30(10), 2228–2238. Link

Sources

- 1. A trustworthy mechanochemical route to isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. baranlab.org [baranlab.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Ugi Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ugi reaction - Wikipedia [en.wikipedia.org]

- 9. Isocyanide - Wikipedia [en.wikipedia.org]

- 10. The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Technetium (99mTc) sestamibi - Wikipedia [en.wikipedia.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

theoretical studies on the electronic structure of 1-Chloro-4-isocyanobenzene

An In-depth Technical Guide to the Theoretical Studies on the Electronic Structure of 1-Chloro-4-isocyanobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 1-Chloro-4-isocyanobenzene. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational analysis of substituted aromatic compounds.

Introduction: The Significance of 1-Chloro-4-isocyanobenzene

1-Chloro-4-isocyanobenzene is an aromatic compound featuring an isocyanide functional group (-N≡C) and a chlorine substituent on a benzene ring.[1] The isocyanide group is isoelectronic with carbon monoxide and possesses a unique electronic structure with both σ-donating and π-accepting capabilities, making it a versatile component in organic synthesis and coordination chemistry.[2] The presence of the electron-withdrawing chlorine atom further modulates the electronic properties of the phenyl ring.

Understanding the electronic structure of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential applications. For instance, in drug development, the electronic properties of a molecule govern its binding affinity to biological targets. In materials science, these properties determine its suitability for use in electronic devices and functional polymers. This guide will delve into the theoretical framework and computational protocols for elucidating the electronic characteristics of 1-Chloro-4-isocyanobenzene.

Theoretical Framework for Electronic Structure Elucidation

The electronic structure of a molecule is fundamentally governed by the principles of quantum mechanics. Computational chemistry provides a powerful toolkit to solve the complex equations that describe molecular systems.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a leading method for electronic structure calculations in chemistry and materials science due to its favorable balance of accuracy and computational cost.[3][4][5] DFT is based on the principle that the total energy of a system can be determined from its electron density.

-

Functionals and Basis Sets: The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set. For molecules like 1-Chloro-4-isocyanobenzene, hybrid functionals such as B3LYP, which incorporate a portion of exact exchange from Hartree-Fock theory, have proven to be reliable.[5][6] Pople-style basis sets, such as 6-311+G(d,p), are commonly employed to provide a flexible description of the electron distribution, including polarization and diffuse functions that are crucial for accurately modeling non-covalent interactions.[5][6]

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited-state properties and predict the electronic absorption spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[4][7] TD-DFT provides information about the energies of electronic transitions and their corresponding oscillator strengths, which are essential for interpreting experimental spectroscopic data.

Ab Initio Methods

While DFT is widely used, it is beneficial to also consider ab initio methods. Hartree-Fock (HF) theory provides a foundational, albeit less accurate, starting point.[8] For high-accuracy benchmarks, more sophisticated methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (e.g., CCSD(T)) can be employed, though they are computationally more demanding.[9]

A Validated Computational Workflow

The following section outlines a self-validating protocol for the theoretical investigation of 1-Chloro-4-isocyanobenzene.

Sources

- 1. 4-Chlorophenyl isocyanide | C7H4ClN | CID 74670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Molecular-Level Insights into Meta-Phenylenediamine and Sulfonated Zinc Phthalocyanine Interactions for Enhanced Polyamide Membranes: A DFT and TD-DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Low-Symmetry Phthalocyanines Bearing Carboxy-Groups: Synthesis, Spectroscopic and Quantum-Chemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility Profile and Solvent Interactions of 1-Chloro-4-isocyanobenzene

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, physicochemical stability, and solvent selection criteria for 1-Chloro-4-isocyanobenzene (CAS: 1885-81-0).[1][2] Designed for synthetic chemists and process engineers, this document distinguishes the isocyanide (isonitrile) from its isocyanate isomer, detailing experimental protocols for solubility determination and handling strategies for this foul-smelling, reactive intermediate.

Chemical Identity and Physicochemical Properties[3][4][5][6][7][8][9]

Before assessing solubility, it is critical to verify the compound's identity, as it is frequently confused with 4-chlorophenyl isocyanate (CAS 104-12-1).[1][2] The isocyanide moiety (-NC) imparts unique polarity and reactivity profiles distinct from the isocyanate (-NCO) or nitrile (-CN).[1][2]

| Property | Data | Notes |

| IUPAC Name | 1-Chloro-4-isocyanobenzene | Also known as p-Chlorophenyl isocyanide |

| CAS Number | 1885-81-0 | Distinct from Isocyanate (104-12-1) |

| Molecular Weight | 137.57 g/mol | |

| Physical State | Crystalline Solid | |

| Melting Point | 71–75 °C | Isocyanate isomer melts at ~30 °C |

| Odor | Extremely Pungent | Characteristic of isocyanides; detectable at ppb levels |

| LogP | ~2.6 – 3.0 (Est.)[1][2][3][4][5][6][7] | Lipophilic; poor water solubility |

Critical Warning: 1-Chloro-4-isocyanobenzene has an extremely potent, repulsive odor.[1][2] All solubility testing must be performed in a high-efficiency fume hood.[1][2] Glassware should be treated with an oxidant (e.g., sodium hypochlorite/bleach) immediately after use to oxidize the isocyanide to the odorless isocyanate/amine.

Solubility Profile in Organic Solvents[3][9]

The solubility of 1-Chloro-4-isocyanobenzene is governed by the competition between the lipophilic chlorophenyl ring and the polarizable isocyanide group.[1][2] The isocyanide group is isoelectronic with carbon monoxide, possessing a terminal carbon with significant carbenoid character.

Solvent Compatibility Table[1][2]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Excellent dipole-dipole matching; primary choice for synthesis and extraction.[1][2] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | |

| Polar Aprotic | THF, Ethyl Acetate, Acetone, DMF | High | Solvates the polar -NC group effectively without hydrogen bonding interference. |

| Polar Protic (Alcohols) | Methanol, Ethanol | Moderate to High | Soluble, but potential for solvolysis (alpha-addition) under acidic conditions or extended storage. |

| Aliphatic Hydrocarbons | Hexanes, Pentane, Heptane | Low / Variable | Used as anti-solvents for recrystallization. The compound typically precipitates from these at low temperatures.[1][2] |

| Aqueous Media | Water, Brine | Insoluble | Hydrophobic effect dominates.[2] Unstable in acidic aqueous solutions (hydrolysis).[1][2] |

Thermodynamic Interactions

-

Dipole-Dipole Interactions: The linear -NC group creates a permanent dipole.[1][2] Solvents with moderate dielectric constants (DCM

, THF -

Dispersion Forces: The p-chlorophenyl moiety requires solvents capable of London dispersion interactions (Toluene, Chloroform) to overcome the lattice energy of the crystalline solid (MP 71-75 °C).[1][2]

Stability and Reactivity in Solution

Understanding the stability of 1-Chloro-4-isocyanobenzene in various solvents is prerequisite for accurate solubility measurement and reaction planning.[1][2]

Hydrolysis (Acid Sensitivity)

Isocyanides are stable in basic aqueous media but rapidly hydrolyze in acidic environments to form the corresponding formamide.[1][2]

-

Mechanism: Protonation of the terminal carbon followed by water attack.[1][2]

-

Implication: Avoid using acidic solvents or unbuffered aqueous-organic mixtures for solubility determination.[1][2][8]

Stability in Alcohols (Ugi/Passerini Context)

While soluble in methanol and ethanol, isocyanides can undergo alpha-addition reactions in the presence of acid catalysts.[1][2] However, in neutral conditions, they are sufficiently stable for use in multicomponent reactions (e.g., Ugi reaction) typically conducted in methanol.

Figure 1: Stability pathways of 1-Chloro-4-isocyanobenzene in different chemical environments.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact saturation limits.

-

Preparation: Weigh 100 mg of 1-Chloro-4-isocyanobenzene into a tared 4 mL vial.

-

Solvent Addition: Add the target solvent (e.g., Toluene) in 50

L increments at 25 °C.[1][2] -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Continue addition until the solid is fully dissolved (solution becomes clear).

-

Calculation:

[1][2] -

Decontamination: Treat all waste with 10% bleach solution before disposal.[1][2]

Protocol B: Recrystallization Strategy

Use this for purification.

-

Dissolution: Dissolve the crude solid in a minimum amount of warm Dichloromethane (DCM) or Ethyl Acetate.[1][2]

-

Precipitation: Slowly add Hexane (anti-solvent) until the solution turns slightly turbid.

-

Crystallization: Cool the mixture to 4 °C or -20 °C. The lipophilic nature of the compound will drive crystallization as the solvent polarity decreases.[1][2]

Solvent Selection Decision Matrix

The following workflow assists in selecting the optimal solvent based on the intended application (Synthesis, Purification, or Analysis).

Figure 2: Decision matrix for solvent selection based on experimental goals.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74670, 1-Chloro-4-isocyanobenzene. Retrieved from [Link]

-

Nenajdenko, V. G.[1][2][7] (Ed.).[1][2][9][10][3] (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[1][2] (General reference for isocyanide stability and solvent interactions).

- Ugi, I. (1962).The -Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition. (Foundational text on isocyanide reactivity in methanol).

Sources

- 1. 4-Chlorophenyl isocyanide | C7H4ClN | CID 74670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chlorophenyl isocyanide | C7H4ClN | CID 74670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1885-81-0 CAS MSDS (1-CHLORO-4-ISOCYANOBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-chlorophenyl isothiocyanate | CAS#:2131-55-7 | Chemsrc [chemsrc.com]

- 6. Benzene, 1-chloro-4-isocyanato- [webbook.nist.gov]

- 7. 1-Chloro-4-(isocyanomethyl)benzene | C8H6ClN | CID 2757409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Isocyanate - Wikipedia [en.wikipedia.org]

- 10. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide to the Reactivity Profile of the Isocyanide Group in Aryl Isocyanides

Introduction

For the discerning researcher, scientist, and drug development professional, aryl isocyanides represent a class of organic compounds with a rich and versatile reactivity profile. Their unique electronic structure, characterized by a divalent carbon atom, endows them with the ability to participate in a wide array of chemical transformations, making them invaluable building blocks in modern organic synthesis.[1] This guide provides a comprehensive exploration of the core reactivity principles of aryl isocyanides, offering field-proven insights into their application for the construction of complex molecular architectures, particularly in the realms of heterocyclic chemistry and medicinal chemistry.[2][3][4] We will delve into the mechanistic underpinnings of their characteristic reactions, supported by detailed protocols and illustrative diagrams to empower your synthetic endeavors.

The Electronic Soul of the Aryl Isocyanide: A Duality of Character

The reactivity of an aryl isocyanide is fundamentally dictated by the electronic nature of the isocyanide functional group (-N≡C). This group exhibits a fascinating duality, capable of acting as both a nucleophile and an electrophile at the same carbon atom.[5][6] This ambiphilic character is a direct consequence of its resonance structures, where the carbon atom can bear either a lone pair of electrons and a negative formal charge or be part of a triple bond with a positive formal charge on the nitrogen.

The aryl substituent plays a crucial role in modulating this reactivity. The phenyl group in aryl isocyanides is generally electron-withdrawing through a resonance effect (-M), which delocalizes the lone pair of electrons on the nitrogen into the aromatic ring.[7] This delocalization reduces the nucleophilicity of the isocyanide carbon compared to its alkyl counterparts, a critical consideration in reaction design.[7] However, the isocyanide carbon still retains sufficient nucleophilicity to engage with a variety of electrophiles. Conversely, the electrophilic character of the isocyanide carbon is enhanced by the electron-withdrawing nature of the aryl group, making it susceptible to attack by nucleophiles.

This unique electronic profile is the foundation for the diverse reactivity of aryl isocyanides, including their participation in multicomponent reactions, cycloadditions, and insertions into metal-carbon bonds.[5][8]

The Cornerstone of Complexity: Isocyanide-Based Multicomponent Reactions (IMCRs)

Perhaps the most celebrated application of aryl isocyanides lies in their role as key components in multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are powerful tools for generating molecular diversity and complexity in an efficient manner.[2][9] Aryl isocyanides are central to two of the most prominent IMCRs: the Passerini and Ugi reactions.

The Passerini Reaction: A Three-Component Symphony

The Passerini reaction, first reported by Mario Passerini in 1921, is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide.[10][11][12] This reaction is prized for its operational simplicity and high atom economy.[11]

Mechanism of the Passerini Reaction:

The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where high concentrations of reactants are used.[13][14] Hydrogen bonding plays a critical role in assembling the reactants into a cyclic transition state.[13]

Figure 1: Conceptual workflow of the Passerini reaction.

In polar solvents, an ionic mechanism may operate, involving protonation of the carbonyl, nucleophilic attack by the isocyanide to form a nitrilium ion, followed by trapping with the carboxylate.[10]

Experimental Protocol: A Representative Passerini Reaction

-

Objective: Synthesis of 2-acetoxy-N-phenyl-2-phenylacetamide.

-

Materials: Benzaldehyde (1.0 mmol), Phenyl isocyanide (1.0 mmol), Acetic acid (1.0 mmol), Dichloromethane (DCM, 5 mL).

-

Procedure:

-

To a solution of benzaldehyde in DCM, add acetic acid and phenyl isocyanide at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired α-acyloxy amide.

-

The Ugi Reaction: A Four-Component Masterpiece

The Ugi four-component reaction (U-4CR), discovered by Ivar Ugi in 1959, is a cornerstone of combinatorial chemistry and drug discovery.[12][15][16] It involves the one-pot reaction of a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[15]

Mechanism of the Ugi Reaction:

The Ugi reaction is a convergent process that begins with the formation of an imine from the aldehyde/ketone and the amine.[15] This is followed by the nucleophilic addition of the isocyanide to the protonated imine (iminium ion) to form a nitrilium ion intermediate.[2][15] This key intermediate is then trapped by the carboxylate anion, and the resulting adduct undergoes a Mumm rearrangement to furnish the final product. The irreversible Mumm rearrangement is the driving force for the entire reaction sequence.[15]

Figure 2: The mechanistic pathway of the Ugi four-component reaction.

Comparative Reactivity of Aryl vs. Alkyl Isocyanides in Ugi Reactions:

As a general trend, alkyl isocyanides are more nucleophilic and often provide higher yields in Ugi reactions compared to their aryl counterparts under identical conditions.[7] The reduced nucleophilicity of the aryl isocyanide carbon can lead to slower reaction rates.[7]

| Isocyanide Type | Electronic Effect of R-group | Nucleophilicity | Typical Ugi Reaction Yield |

| Alkyl Isocyanide | Electron-donating (+I) | Higher | Generally Higher |

| Aryl Isocyanide | Electron-withdrawing (-M) | Lower | Generally Moderate to Good |

Table 1: A comparative overview of the performance of alkyl versus aryl isocyanides in the Ugi reaction.

Building Rings: Cycloaddition Reactions of Aryl Isocyanides

The unique electronic structure of aryl isocyanides makes them excellent partners in cycloaddition reactions, providing access to a wide variety of heterocyclic scaffolds.[3][4][17][18] They can participate in formal cycloadditions, such as [4+1] and [3+2] cycloadditions, to construct five-membered rings.

For instance, the gallium(III) chloride-catalyzed [4+1] cycloaddition of α,β-unsaturated ketones with aryl isocyanides leads to the formation of lactone derivatives.[5] In these reactions, the isocyanide acts as a one-carbon component, inserting into a four-atom system.

Furthermore, aryl isocyanides can react with 1,3-dipoles in [3+2] cycloaddition reactions to afford various five-membered heterocycles. The versatility of isocyanides in such transformations has been extensively explored for the synthesis of imidazoles, oxazoles, and other important heterocyclic systems.[19]

The Influence of Metals: Catalytic Transformations of Aryl Isocyanides

The reactivity of aryl isocyanides can be significantly enhanced and directed through the use of transition metal catalysts.[8] The isocyanide group can coordinate to metal centers, which activates it towards a variety of transformations.[20]

Insertion Reactions

Aryl isocyanides readily undergo insertion reactions into metal-carbon and metal-heteroatom bonds. For example, palladium-catalyzed reactions involving the insertion of an aryl isocyanide into an aryl-palladium bond are key steps in the synthesis of various nitrogen-containing compounds.[5]

Metal-Catalyzed Multicomponent Reactions

Transition metals can also catalyze novel multicomponent reactions involving aryl isocyanides. For instance, a palladium-catalyzed three-component reaction of an aryl iodide, an o-alkenylphenyl isocyanide, and an amine can produce 2,3-substituted indoles.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isocyanide-based multicomponent reactions in the synthesis of heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Metal-catalyzed C–H functionalization involving isocyanides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Passerini reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Passerini Reaction [organic-chemistry.org]

- 14. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ugi reaction - Wikipedia [en.wikipedia.org]

- 16. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]

- 19. A Universal Isocyanide for Diverse Heterocycle Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Passerini reaction protocol using 1-Chloro-4-isocyanobenzene

Application Note: High-Efficiency Passerini Reaction Protocol using 1-Chloro-4-isocyanobenzene

-Acyloxy Carboxamides via Multicomponent Reaction (MCR)[1]Executive Summary

This guide details the protocol for utilizing 1-Chloro-4-isocyanobenzene (also known as

Key Application: Combinatorial library generation, Peptidomimetic synthesis, Fragment-based drug discovery (FBDD).[2]

Chemical Profile & Critical Safety Check

CRITICAL WARNING: Do not confuse the Isocyanide with the Isocyanate .[2] These are distinct functional groups with vastly different reactivities.[2]

| Feature | Target Reagent | Common Confusion (Avoid) |

| Name | 1-Chloro-4-isocyanobenzene | 1-Chloro-4-isocyanatobenzene |

| Structure | ||

| CAS No. | 1885-81-0 | 104-12-1 |

| Reactivity | Reacts with Aldehyde + Acid (Passerini) | Reacts with Amines/Alcohols (Urea/Carbamate) |

| Odor | Extremely foul/pungent | Pungent/Acrid |

Safety & Handling:

-

Odor Control: All weighing and reactions must be performed in a well-ventilated fume hood.[2]

-

Quenching: Glassware contaminated with isocyanide should be rinsed with a dilute bleach solution (sodium hypochlorite) or acidic methanol to hydrolyze the isocyanide to the amine/formamide before removal from the hood.

Mechanistic Insight

The Passerini reaction using 1-Chloro-4-isocyanobenzene proceeds via a non-ionic, concerted pathway in aprotic solvents (DCM, THF).[2] The electron-withdrawing chlorine atom on the aromatic ring slightly reduces the nucleophilicity of the isocyanide carbon compared to alkyl isocyanides. Consequently, high concentration (1.0 M) is the critical driver for reaction efficiency.[2]

The Pathway:

-

Activation: The carboxylic acid forms a hydrogen-bonded cluster with the aldehyde carbonyl.[2]

-

-Addition: The isocyanide performs an

-

Mumm Rearrangement: The resulting imidate/nitrilium intermediate undergoes an irreversible acyl transfer (Mumm rearrangement) to form the stable

-acyloxy carboxamide.[2]

Figure 1: Concerted mechanism of the Passerini Reaction leading to the stable amide scaffold.[2][3]

Standard Operating Protocol (SOP)

Reaction Scale: 1.0 mmol (Representative)

Solvent: Dichloromethane (DCM) - Anhydrous

Temperature: Ambient (

Materials

-

Component A (Acid): Benzoic acid (or derivative) (1.0 mmol, 1.0 equiv)[2]

-

Component B (Aldehyde): Benzaldehyde (or derivative) (1.0 mmol, 1.0 equiv)[2]

-

Component C (Isocyanide): 1-Chloro-4-isocyanobenzene (1.0 mmol, 1.0 equiv)[2]

-

Solvent: DCM (1.0 mL) – Note: High concentration (1M) is vital.[2]

Step-by-Step Procedure

-

Reagent Prep: In a 4 mL screw-cap vial equipped with a magnetic stir bar, add Component B (Aldehyde) and Component A (Acid).

-

Solvation: Add 0.5 mL of DCM. Stir for 5 minutes to ensure homogeneity and allow pre-association (H-bonding) of the acid and aldehyde.

-

Isocyanide Addition: Add Component C (1-Chloro-4-isocyanobenzene) followed by the remaining 0.5 mL of DCM (to rinse the sides).

-

Expert Tip: If the isocyanide is solid, dissolve it in the minimal amount of DCM before addition to ensure rapid mixing.

-

-

Reaction: Cap the vial tightly (Teflon-lined cap recommended to contain odor). Stir vigorously at room temperature for 12–24 hours.

-

Workup (Option A - Precipitation):

-

Workup (Option B - Chromatography):

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure (rotary evaporator).[2]

-

Odor Warning: The distillate will smell of unreacted isocyanide.[2] Treat the waste trap with bleach.[2]

-

Purify via silica gel flash chromatography (typically Hexanes:EtOAc gradients, starting 90:10).[2]

-

Quantitative Data: Solvent & Concentration Effects

| Parameter | Condition | Relative Rate | Yield (Typical) |

| Concentration | 0.1 M | Slow | 40-55% |

| Concentration | 1.0 M | Fast | 85-95% |

| Solvent | DCM (Non-polar) | Fast | High |

| Solvent | MeOH (Polar) | Moderate | Moderate (Risk of side rxn) |

| Solvent | Water (Suspension) | Fast (On-water effect) | Variable (Substrate dependent) |

Advanced Application: Post-Condensation Modification

The utility of using 1-Chloro-4-isocyanobenzene lies in the aryl chloride handle.[2] The Passerini product can serve as an electrophile in palladium-catalyzed cross-coupling reactions.[2]

Figure 2: Workflow for diversifying the Passerini scaffold via Suzuki Coupling.[2]

PCM Protocol (Suzuki Coupling):

-

Dissolve Passerini adduct (1 equiv) in Dioxane:Water (4:1).[2]

-

Add Aryl Boronic Acid (1.5 equiv),

(2.0 equiv). -

Degas with Nitrogen.[2]

-

Add

(5 mol%).[2] -

Heat to

for 4-6 hours.

Troubleshooting & Expert Tips

-

Problem: Reaction is stalled (Isocyanide remains).

-

Problem: Product is an oil/sticky gum.

-

Problem: "Ugi" Side Product observed.

References

-

Passerini Reaction Overview & Mechanism

-

Isocyanide Chemistry Reviews

-

1-Chloro-4-isocyanobenzene Data

-

Post-Condensation Modifications

Sources

A Step-by-Step Guide to Performing Reactions with Aryl Isocyanides: Application Notes and Protocols

Introduction: The Versatile Chemistry of Aryl Isocyanides

Aryl isocyanides, also known as aryl isonitriles, are a unique class of organic compounds characterized by a nitrogen-carbon triple bond with a lone pair of electrons on the carbon atom. This electronic configuration confers upon them a dual electrophilic and nucleophilic character, making them exceptionally versatile reagents in organic synthesis.[1][2] Their reactivity has been harnessed in a multitude of transformations, most notably in multicomponent reactions (MCRs) that allow for the rapid construction of complex molecular architectures from simple starting materials.[3][4][5] This attribute makes aryl isocyanides invaluable tools in drug discovery and development, where the efficient generation of diverse compound libraries is paramount.[4][6][7] This guide provides a comprehensive overview of the synthesis, handling, and application of aryl isocyanides in key synthetic reactions, complete with detailed protocols for researchers, scientists, and drug development professionals.

PART 1: Synthesis and Purification of Aryl Isocyanides

The reliable synthesis of aryl isocyanides is crucial for their application in subsequent reactions. The most common and established method involves a two-step procedure: the formylation of a primary arylamine followed by dehydration of the resulting formamide.[8]

Synthesis of N-Arylformamides

The initial step involves the acylation of a primary arylamine with a formylating agent. A typical and efficient procedure utilizes the reaction of the arylamine with an excess of ethyl formate.

Protocol 1: Synthesis of N-Phenylformamide

-

In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of aniline with 5.0 equivalents of ethyl formate.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess ethyl formate and ethanol byproduct under reduced pressure using a rotary evaporator.

-

The resulting crude N-phenylformamide is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography.

Dehydration of N-Arylformamides to Aryl Isocyanides

The dehydration of the N-arylformamide is the critical step in forming the isocyanide functionality. Phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (NEt₃) or pyridine is a widely used and effective dehydrating agent.[8]

Protocol 2: Synthesis of Phenyl Isocyanide

Safety First: This reaction should be performed in a well-ventilated fume hood as aryl isocyanides are malodorous and potentially toxic.[9][10] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[9][10][11]

-

To a stirred solution of N-phenylformamide (1.0 equivalent) and triethylamine (3.0 equivalents) in anhydrous dichloromethane (DCM) in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure. Caution: Use a cold trap to capture the volatile and odorous isocyanide.

Purification of Aryl Isocyanides

Purification of aryl isocyanides can be challenging due to their sensitivity to acidic conditions and their characteristic strong odor.[12][13]

-

Distillation: For liquid aryl isocyanides, vacuum distillation is a common purification method.

-

Column Chromatography: If chromatography is necessary, it is crucial to use a deactivated stationary phase to avoid decomposition of the isocyanide. A short plug of silica gel treated with triethylamine can be effective.[12] Alternatively, EtSiCl₃-treated silica gel has been shown to be exceptionally effective for purifying sensitive isocyanides.[13]

-

Odor Removal: Glassware can be decontaminated and deodorized by rinsing with a solution of hydrochloric acid in methanol.[14]

PART 2: Characterization of Aryl Isocyanides

The successful synthesis of an aryl isocyanide can be confirmed by various spectroscopic techniques.

| Spectroscopic Technique | Characteristic Signature |

| Infrared (IR) Spectroscopy | A strong and sharp absorption band in the region of 2150-2100 cm⁻¹ corresponding to the N≡C stretching vibration.[15] |

| ¹³C NMR Spectroscopy | The isocyanide carbon typically appears in the range of 155-170 ppm. |

| ¹H NMR Spectroscopy | The aromatic protons will show characteristic splitting patterns depending on the substitution on the aryl ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the aryl isocyanide should be observed. |

PART 3: Key Reactions of Aryl Isocyanides

The unique reactivity of aryl isocyanides makes them powerful building blocks in a variety of synthetic transformations.[16]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[17][18][19] This reaction is highly atom-economical and allows for the rapid generation of diverse molecular scaffolds.[17]

Mechanism: The reaction is believed to proceed through a concerted or ionic pathway depending on the solvent. In aprotic solvents, a concerted mechanism is proposed where the three components react in a trimolecular fashion.[18][20][21] In polar solvents, an ionic mechanism involving the formation of a nitrilium ion intermediate is more likely.[18]

Caption: Workflow of the Passerini Three-Component Reaction.

Protocol 3: Passerini Reaction with Benzaldehyde, Acetic Acid, and Phenyl Isocyanide

-

To a solution of benzaldehyde (1.0 mmol) and acetic acid (1.2 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL) at room temperature, add phenyl isocyanide (1.0 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (to remove excess acetic acid), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-acyloxy amide.

| Reactant | Molar Ratio |

| Aldehyde/Ketone | 1.0 |

| Carboxylic Acid | 1.0 - 1.5 |

| Aryl Isocyanide | 1.0 |

Table 1: Typical Reactant Ratios for the Passerini Reaction.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of multicomponent chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce a bis-amide.[7][22][23] This reaction is exceptionally versatile and has been widely employed in the synthesis of peptidomimetics and other biologically active molecules.[2][7]

Mechanism: The reaction initiates with the formation of an imine from the aldehyde/ketone and the amine. The carboxylic acid then protonates the imine, forming an iminium ion. The isocyanide undergoes nucleophilic attack on the iminium ion, generating a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, followed by a Mumm rearrangement to yield the final bis-amide product.[4][23]

Caption: Mechanistic Workflow of the Ugi Four-Component Reaction.

Protocol 4: Ugi Reaction with Benzaldehyde, Aniline, Acetic Acid, and Phenyl Isocyanide

-

To a solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in methanol (5 mL) in a screw-cap vial, add acetic acid (1.0 mmol).

-

Stir the mixture for 10-15 minutes at room temperature to facilitate imine formation.

-

Add phenyl isocyanide (1.0 mmol) to the reaction mixture. The reaction is often exothermic.

-

Stir the reaction at room temperature for 24 hours. The product may precipitate out of the solution.

-

If a precipitate forms, collect it by filtration and wash with cold methanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

| Reactant | Molar Ratio | Solvent | Temperature |

| Aldehyde/Ketone | 1.0 | Methanol, Ethanol | Room Temperature |

| Amine | 1.0 | ||

| Carboxylic Acid | 1.0 | ||

| Aryl Isocyanide | 1.0 |

Table 2: Typical Reaction Conditions for the Ugi Reaction.[23]

Cycloaddition Reactions

Aryl isocyanides can also participate in cycloaddition reactions, providing access to a variety of heterocyclic structures. For instance, they can react with 1,3-dipoles in [3+2] cycloadditions or with dienes in [4+1] cycloadditions.[24][25] These reactions are valuable for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[26]

Radical Reactions

The isocyano group is also susceptible to attack by radicals. Radical additions to aryl isocyanides can lead to the formation of imidoyl radicals, which can then undergo further transformations such as cyclization to generate complex heterocyclic systems like phenanthridines and indoles.[27][28]

PART 4: Safety and Handling

Aryl isocyanides are known for their extremely unpleasant and pervasive odor.[29] They are also toxic and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[9][30]

-

Engineering Controls: Always work in a certified chemical fume hood.[31]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[9][10]

-

Waste Disposal: All waste containing aryl isocyanides should be treated as hazardous and disposed of according to institutional guidelines. Quenching with an acidic solution can convert the isocyanide to the less odorous formamide.[30]

-

Spill Response: In case of a spill, evacuate the area and use an appropriate absorbent material for cleanup. Decontaminate the area with a suitable neutralizing agent.[30][31]

Conclusion

Aryl isocyanides are remarkably versatile and powerful reagents in modern organic synthesis. Their ability to participate in a wide range of reactions, particularly multicomponent reactions, allows for the efficient and rapid construction of complex molecules with high degrees of structural diversity. A thorough understanding of their synthesis, purification, and reactivity, coupled with stringent safety practices, will enable researchers and drug development professionals to fully exploit the synthetic potential of this fascinating class of compounds.

References

-

Burke, N. J., & Isenring, M. (2005). Cycloaddition reactions of isocyanates. The Journal of Organic Chemistry, 70(26), 10730–10733. [Link]

-

Rudick, J. G. (2019). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry, 7, 913. [Link]

-

Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 16. [Link]

-

Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086–9090. [Link]

- CN1475480A - The chemical synthesis method of aryl isocyanate. (n.d.). Google Patents.

-

Yamazaki, O., & Togo, H. (2024). Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein Journal of Organic Chemistry, 20, 1038–1051. [Link]

-

Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 16. [Link]

-

Saha, M., & Jana, S. (2022). Visible light-mediated radical addition cascade cyclization of aryl isocyanides with tricarbonyls: rapid access to substituted phenanthridines and isoquinolines. Organic & Biomolecular Chemistry, 20(29), 5737–5742. [Link]

-

Wang, Z., & Dong, G. (2015). Pd-Catalyzed Coupling of Aryl Chloride, Isocyanides, and Thiocarboxylate To Synthesize Thioamides. Organic Letters, 17(11), 2782–2787. [Link]

-

Wang, Z., & Dong, G. (2015). Pd-Catalyzed Coupling of Aryl Chloride, Isocyanides, and Thiocarboxylate To Synthesize Thioamides. Organic Letters, 17(11), 2782–2787. [Link]

-

Dömling, A. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6774–6783. [Link]

-

Dömling, A., et al. (2023). The isocyanide SN2 reaction. Nature Communications, 14(1), 5488. [Link]

-

Zhang, J., & Ready, J. M. (2017). Silver- and Copper-Catalyzed Cycloaddition Reactions of Isocyanide Esters. The Journal of Organic Chemistry, 82(19), 10565–10573. [Link]

-

Encyclopedia.pub. (2023). Application of Isocyanide-Based Multicomponent Reactions. [Link]

-

Kurp, M., & Wessjohann, L. A. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 25(23), 5657. [Link]

-

Wikipedia. (2023). Ugi reaction. [Link]

-

Wikipedia. (2023). Passerini reaction. [Link]

-

Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 1–138. [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

Burke, N. J., & Isenring, M. (2005). Cycloaddition reactions of isocyanates. Reaction of aryl isocyanates with N,N-dimethylformamide. The Journal of Organic Chemistry, 70(26), 10730–10733. [Link]

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. [Link]

-

Ogawa, K., et al. (2018). Aryl Isocyanide Derivative for One-Pot Synthesis of Purification-Free 99m Tc-labeled Hexavalent Targeting Probe. Molecular Pharmaceutics, 15(7), 2636–2643. [Link]

-

Kurp, M., & Wessjohann, L. A. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 25(23), 5657. [Link]

-

Dömling, A. (2012). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 8, 697–707. [Link]

-

Le Flohic, A., et al. (2015). The Chemistry of ortho-(Diarylphosphino)aryl Isocyanides. Organometallics, 34(11), 2445–2454. [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

-

Reddit. (2021). Safety measures for working with isocyanate. r/chemistry. [Link]

-

Lee, S. H., et al. (2013). υNC of aryl isocyanide molecules adsorbed on Au (orange filled circles... [Link]

-

Kumar, D., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters, 19(22), 6128–6131. [Link]

-

Wang, C., et al. (2016). Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry, 14(23), 5199–5211. [Link]

-

Washington University in St. Louis. (2026). New class of catalysts could dramatically change playing field in nickel catalysis. [Link]

-

Ugi, I. (2001). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Current Organic Chemistry, 5(1), 1–36. [Link]

-

Request PDF. (2025). Isocyanide-based multcomponent reactions to synthesis of heterocycles. [Link]

-

Organic Chemistry Portal. (n.d.). Isonitrile synthesis by dehydration. Retrieved from [Link]

-

Li, Y., et al. (2019). Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide-Metal Interactions. arXiv preprint arXiv:1907.03965. [Link]

-

Porcheddu, A., et al. (2019). The purification process of a brownish isocyanide on a short silica pad. [Link]

-

Van der Eycken, E., & D'hooghe, M. (2010). Isocyanides in the synthesis of nitrogen heterocycles. Angewandte Chemie International Edition, 49(48), 9094–9124. [Link]

-

Baran Lab. (n.d.). Isocyanide Chemistry. Retrieved from [Link]

-

Barreto, A. de F. S., & Andrade, C. K. Z. (2019). Synthesis of (Macro)heterocycles by Consecutive/Repetitive Isocyanide-Based Multicomponent Reactions. Beilstein Journal of Organic Chemistry, 15, 938–964. [Link]

-

Organic Syntheses Procedure. (n.d.). 6. Retrieved from [Link]

Sources

- 1. imtm.cz [imtm.cz]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Editorial: Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]

- 6. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]

- 7. Ugi Reaction [organic-chemistry.org]

- 8. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. chemicalbook.com [chemicalbook.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. baranlab.org [baranlab.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Passerini reaction - Wikipedia [en.wikipedia.org]

- 19. organicreactions.org [organicreactions.org]

- 20. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 21. Passerini Reaction [organic-chemistry.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Ugi reaction - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Isocyanides in the synthesis of nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. BJOC - Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis [beilstein-journals.org]

- 28. Visible light-mediated radical addition cascade cyclization of aryl isocyanides with tricarbonyls: rapid access to substituted phenanthridines and isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]